

A Technical Guide to HO-PEG11-OH for Academic Research

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Compound of Interest

Compound Name: HO-PEG11-OH

Cat. No.: B1679187

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **HO-PEG11-OH** (Undecaethylene Glycol), a discrete polyethylene glycol (PEG) linker, for academic and research applications. This document outlines supplier information, key technical data, experimental protocols for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and the underlying biological pathways.

Supplier and Specification Overview

HO-PEG11-OH is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Several suppliers offer this reagent for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

Supplier	CAS Number	Molecular Weight (g/mol)	Purity	Storage Conditions
PurePEG	6809-70-7	502.6	High Purity	-20°C
CP Lab Safety	6809-70-7	502.59	≥ 97%	-18°C for long term
Biopharma PEG	6809-70-7	502.6	≥ 95%	Store at -5°C, keep dry
BroadPharm	Not Specified	516.6 (for m-PEG11-OH)	98%	-20°C
MedKoo Biosciences	2168540-65-4 (for m-PEG11-OH)	516.63	Not Specified	-20°C for long term

Note on Polydispersity Index (PDI): As a discrete PEG linker, **HO-PEG11-OH** is synthesized with a precise number of ethylene glycol units. Therefore, the theoretical Polydispersity Index (PDI) is 1.0, indicating a monodisperse sample with uniform chain length. This is a critical attribute for applications requiring high homogeneity, such as in the synthesis of well-defined drug conjugates.

Experimental Protocol: Synthesis of a VHL-Recruiting STING PROTAC

This section provides a detailed methodology for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the STING protein by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This protocol is adapted from methodologies used for creating PROTACs with varying PEG linker lengths and can be specifically applied using **HO-PEG11-OH**.[\[1\]](#)[\[2\]](#)

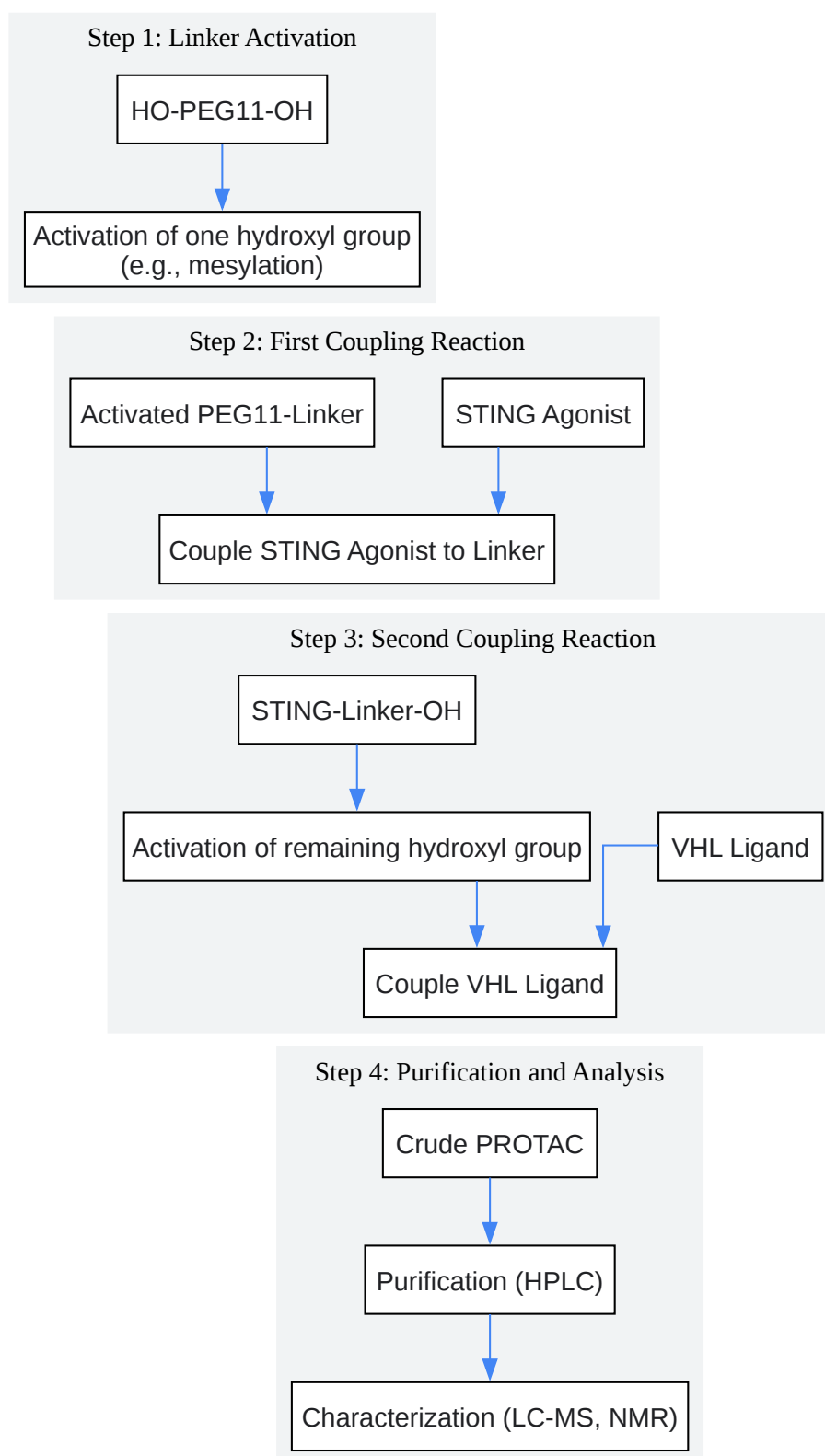
Materials:

- **HO-PEG11-OH**

- STING agonist (e.g., diABZI derivative with a suitable functional group for linker attachment)
- VHL ligand (e.g., VH032-amine)[[1](#)]
- Activating agents for hydroxyl groups (e.g., mesyl chloride, tosyl chloride)
- Coupling reagents (e.g., HATU, DIPEA)
- Anhydrous solvents (e.g., DMF, DCM)
- Purification supplies (e.g., silica gel for column chromatography, HPLC system)
- Analytical instruments (e.g., LC-MS, NMR)

Experimental Workflow:

The synthesis of the PROTAC is a multi-step process involving the functionalization of the PEG linker and sequential coupling with the STING agonist and the VHL ligand.



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A generalized workflow for the synthesis of a PROTAC using a **HO-PEG11-OH** linker.

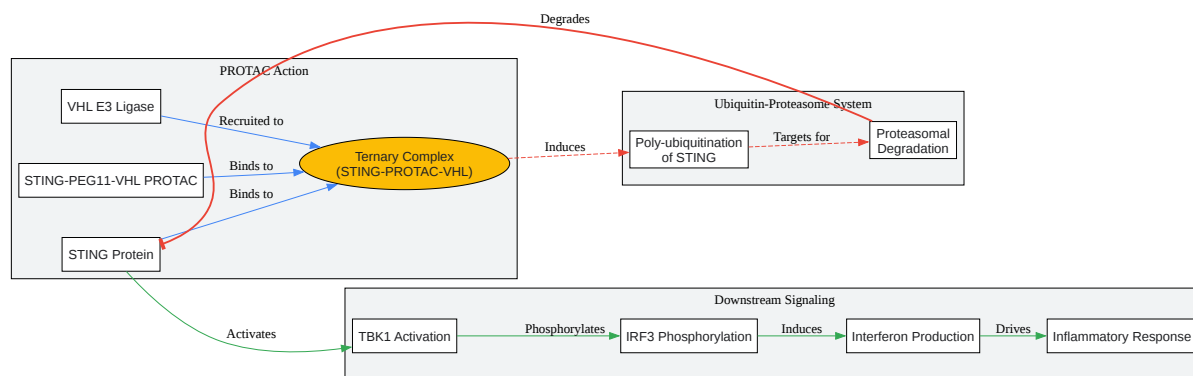
Detailed Methodology:

- Activation of **HO-PEG11-OH**:
 - Dissolve **HO-PEG11-OH** in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0°C in an ice bath.
 - Add a suitable base (e.g., triethylamine or DIPEA).
 - Slowly add one equivalent of an activating agent (e.g., mesyl chloride or tosyl chloride) to selectively functionalize one hydroxyl group.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction and purify the mono-activated PEG11 linker.
- Coupling of the STING Agonist:
 - Dissolve the mono-activated PEG11 linker and the STING agonist in an anhydrous solvent like dimethylformamide (DMF).
 - Add a suitable base to facilitate the coupling reaction.
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
 - Purify the resulting STING-Linker-OH conjugate using column chromatography.
- Activation and Coupling of the VHL Ligand:
 - Activate the remaining hydroxyl group of the STING-Linker-OH conjugate using a similar procedure as in step 1.
 - Dissolve the activated STING-Linker and the VHL ligand (e.g., VH032-amine) in an appropriate solvent.^[1]
 - Add coupling reagents such as HATU and DIPEA to facilitate the amide bond formation.

- Stir the reaction at room temperature and monitor its progress by LC-MS.
- Final Purification and Characterization:
 - Once the reaction is complete, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
 - Characterize the purified PROTAC to confirm its identity and purity using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway: PROTAC-Mediated STING Degradation

The synthesized PROTAC functions by inducing the proximity of the STING protein to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STING by the proteasome.^{[1][2][3]} This mechanism effectively downregulates the STING signaling pathway, which is a key component of the innate immune system.



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PROTAC-mediated degradation of STING and its effect on downstream signaling.

This technical guide provides a foundational understanding of **HO-PEG11-OH** for researchers. The provided data and protocols serve as a starting point for the design and execution of experiments in the dynamic fields of drug discovery and chemical biology.

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References

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